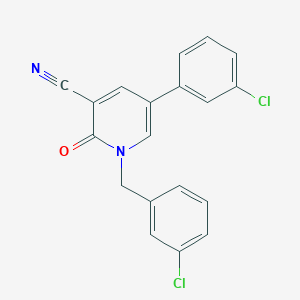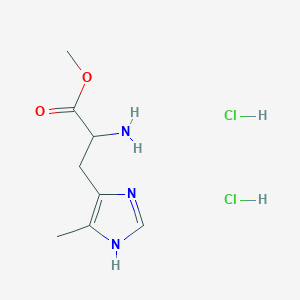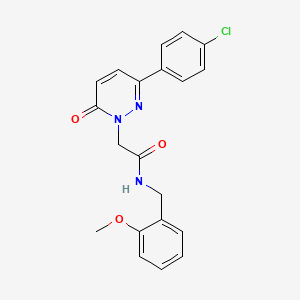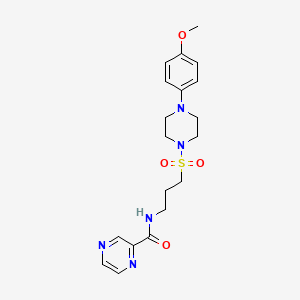![molecular formula C14H24N4O4 B2393741 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid CAS No. 2319717-27-4](/img/structure/B2393741.png)
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of piperazine and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in tumor growth, inflammation, and pain. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, this compound has been found to exhibit pain-relieving effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to exhibit potent biological activity. Additionally, this compound has been found to exhibit low toxicity in animal models. However, there are also some limitations associated with the use of this compound in lab experiments. Specifically, this compound is relatively unstable and has a short half-life in vivo. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid. One potential direction is the further investigation of its antitumor activity, particularly in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound, as well as its potential use as an anti-inflammatory and analgesic agent. Furthermore, there is a need to develop more stable and soluble derivatives of this compound for use in experimental settings. Overall, the study of 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid has the potential to contribute to the development of new therapeutic agents for the treatment of cancer, inflammation, and pain.
Métodos De Síntesis
The synthesis of 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-methylimidazole with formaldehyde to form 3-methyl-1-(hydroxymethyl)imidazolium chloride. This intermediate is then reacted with 1,4-dibromobutane to form 1-(3-methyl-1-(hydroxymethyl)imidazol-4-yl)methyl-4-bromobutane. The final step involves the reaction of 1-(3-methyl-1-(hydroxymethyl)imidazol-4-yl)methyl-4-bromobutane with oxalic acid to form 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid.
Aplicaciones Científicas De Investigación
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid has been found to exhibit various biochemical and physiological effects, making it a potential candidate for scientific research. This compound has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of various cancer cell lines. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential use as an analgesic agent, as it has been found to exhibit pain-relieving effects.
Propiedades
IUPAC Name |
1-[(3-methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4.C2H2O4/c1-11(2)16-6-4-15(5-7-16)9-12-8-13-10-14(12)3;3-1(4)2(5)6/h8,10-11H,4-7,9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVMMJSNULDCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=CN2C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)



![1-[3-(Benzotriazol-1-yl)-2-chloropropyl]benzotriazole](/img/structure/B2393665.png)


![6-chloro-N-[2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2393668.png)
![(1R,5S)-8-((5-chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393672.png)

![4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2393676.png)

